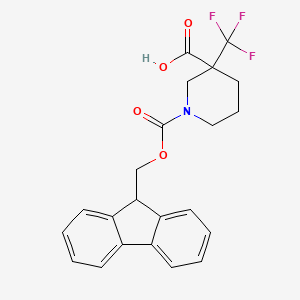

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)piperidine-3-carboxylic acid

Description

This compound is a piperidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl (-CF₃) substituent at the 3-position of the piperidine ring, along with a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated motifs .

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO4/c23-22(24,25)21(19(27)28)10-5-11-26(13-21)20(29)30-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTJEXVBOXOLHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260936-98-7 | |

| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethoxycarbonyl group. This group can be introduced using fluoren-9-ylmethyl chloroformate in the presence of a base such as triethylamine. The trifluoromethyl group can be introduced using reagents like trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a strong Lewis acid catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include using continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug design. Compounds with similar structures have been investigated for their efficacy against various diseases, including cancer and neurological disorders.

Synthesis of Peptides

Due to its protective group characteristics, 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)piperidine-3-carboxylic acid is utilized in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is widely employed as a temporary protecting group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with precise control over their sequences.

Drug Development

Research indicates that derivatives of this compound may exhibit activity against specific biological targets. For instance, studies on related compounds have shown potential as inhibitors in enzyme-catalyzed reactions relevant to disease pathways. The trifluoromethyl moiety can also enhance the binding affinity to target proteins, making it a valuable component in drug design.

Biological Studies

In vitro studies have demonstrated that compounds with similar structures can modulate biological pathways, suggesting that this compound may also influence cellular processes such as apoptosis and cell proliferation. Ongoing research aims to elucidate its mechanism of action and potential therapeutic effects.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic uses |

| Peptide Synthesis | Used as a protecting group |

| Drug Development | Inhibitor candidates |

| Biological Studies | Modulation of cellular pathways |

Case Study 1: Peptide Synthesis Using Fmoc Strategy

In a study published in Journal of Peptide Science, researchers utilized the Fmoc protection strategy for synthesizing cyclic peptides. The incorporation of this compound facilitated the selective deprotection and subsequent cyclization, yielding peptides with enhanced biological activity.

Case Study 2: Anticancer Activity Assessment

A recent investigation assessed the anticancer properties of related compounds featuring trifluoromethyl groups. The study demonstrated that these compounds could inhibit cell growth in various cancer cell lines by inducing apoptosis through the activation of specific signaling pathways. This suggests a potential role for this compound in cancer therapeutics.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it might interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

*Molecular weight calculated based on and .

Key Differences in Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs like (R)-1-Fmoc-piperidine-3-carboxylic acid, enhancing membrane permeability .

- Acid Stability : The Fmoc group’s stability in mildly acidic conditions differentiates it from tert-butoxycarbonyl (Boc)-protected analogs, which require stronger acids for deprotection .

- Stereochemical Impact: The (R)-enantiomer of the non-fluorinated analog (CAS 193693-67-3) exhibits distinct crystallinity and solubility profiles compared to racemic mixtures .

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)piperidine-3-carboxylic acid, commonly referred to as Fmoc-piperidine derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H18F3NO4

- Molecular Weight : 405.4 g/mol

- CAS Number : 1807940-23-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in neurodegenerative diseases and cancer. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Studies indicate that it can inhibit AChE with an IC50 value as low as 47 µM, suggesting moderate potency against neurodegeneration .

- Antioxidant Activity : It exhibits antioxidant properties by reducing oxidative stress markers, which are implicated in various diseases. The compound has been evaluated for its ability to inhibit lipid peroxidation and protein glycation, demonstrating significant protective effects .

In Vitro Studies

Table 1 summarizes the biological activities of this compound based on various assays.

Neurodegenerative Diseases

A study focused on nipecotic acid derivatives, including similar piperidine compounds, demonstrated their potential as multi-target agents against neurodegeneration. The findings suggest that compounds like the Fmoc-piperidine derivative could be optimized for enhanced efficacy against conditions such as Alzheimer's disease .

Cancer Research

Research has indicated that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to the Fmoc-piperidine structure have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the piperidine nitrogen, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while preserving acid-sensitive functionalities. This allows sequential peptide chain elongation without disrupting the trifluoromethyl group or carboxylic acid moiety .

Q. What are the critical steps in synthesizing this compound?

Synthesis typically involves:

Protection : Introducing the Fmoc group to the piperidine nitrogen using Fmoc-Cl (chloride) in a basic solvent like dichloromethane (DCM) .

Trifluoromethylation : Installing the trifluoromethyl group via nucleophilic substitution (e.g., using CF₃SiMe₃) or electrophilic trifluoromethylation reagents under controlled temperatures (0–25°C) .

Carboxylic Acid Activation : Converting the carboxylic acid to an active ester (e.g., pentafluorophenyl ester) for peptide coupling .

Purification via flash chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques confirm the compound’s purity and structure?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify stereochemistry and substituent positions (e.g., trifluoromethyl at C3) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at 412.14) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area) .

Advanced Questions

Q. How can reaction conditions minimize side reactions during trifluoromethylation?

- Temperature Control : Maintain temperatures below 25°C to prevent decomposition of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) .

- Solvent Choice : Use anhydrous DMF or THF to avoid hydrolysis.

- Catalysis : Employ copper(I) iodide or palladium catalysts to enhance regioselectivity and reduce byproducts like des-trifluoromethyl derivatives .

Monitor reaction progress via TLC (Rf shift) or ¹⁹F NMR for real-time trifluoromethyl group incorporation .

Q. How are stereochemical discrepancies resolved during synthesis?

- Chiral Resolution : Use chiral HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers. Retention times for (R)- and (S)-isomers differ by 1–2 minutes under isocratic conditions (hexane:IPA = 90:10) .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis of intermediates (e.g., Fmoc-protected piperidine derivatives) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (TD-DFT) to assign stereochemistry .

Q. How does the trifluoromethyl group’s stability impact multi-step syntheses?

The CF₃ group is stable under basic Fmoc deprotection conditions (piperidine/DMF) but may degrade under prolonged exposure to strong acids (e.g., TFA >50% v/v). To mitigate:

- Acid-Labile Alternatives : Replace TFA with milder acids (e.g., 1% TFA in DCM) during final deprotection .

- Temperature Modulation : Conduct acid-sensitive steps at 0–4°C to slow degradation .

Monitor stability via ¹⁹F NMR; a loss of CF₃ signal intensity (>10%) indicates decomposition .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility?

Discrepancies arise from varying solvent systems (e.g., DMSO vs. acetonitrile). Standardize protocols:

Q. Why do yields vary in Fmoc deprotection steps?

Yield fluctuations (70–95%) stem from:

- Base Concentration : Excess piperidine (>20%) can hydrolyze the trifluoromethyl group.

- Reaction Time : Limit deprotection to 30 minutes to avoid side reactions .

Optimize via kinetic studies (monitor by HPLC every 5 minutes) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.